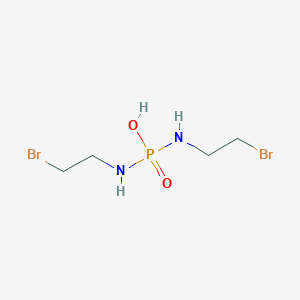

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

Vue d'ensemble

Description

La mostarde d'isophoramide dibromée est un agent alkylant de l'ADN puissant. C'est un promédicament lié à un nitroimidazole qui devient actif dans des conditions hypoxiques, ce qui le rend particulièrement utile pour cibler les cellules tumorales ayant des niveaux d'oxygène faibles . Ce composé est connu pour ses propriétés cytotoxiques et est utilisé dans diverses applications de recherche médicale et scientifique.

Méthodes De Préparation

La synthèse de la mostarde d'isophoramide dibromée implique plusieurs étapes. Une méthode courante comprend la réaction de l'isophoramide avec le brome en présence d'un solvant approprié. Les conditions de réaction exigent généralement des températures contrôlées et des catalyseurs spécifiques pour garantir l'obtention du produit souhaité . Les méthodes de production industrielle impliquent souvent des réactions à grande échelle dans des réacteurs spécialisés pour maintenir la pureté et le rendement du composé.

Analyse Des Réactions Chimiques

La mostarde d'isophoramide dibromée subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium peuvent être utilisés pour réduire le composé.

Substitution : Les réactions d'échange d'halogènes sont courantes, où les atomes de brome peuvent être remplacés par d'autres halogènes ou groupes fonctionnels. Les réactifs et les conditions courants pour ces réactions comprennent l'utilisation de solvants tels que l'acétonitrile et de catalyseurs tels que le palladium sur carbone.

4. Applications de recherche scientifique

La mostarde d'isophoramide dibromée a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires et les interactions avec l'ADN.

Industrie : Le composé est utilisé dans le développement de nouveaux produits pharmaceutiques et chimiques.

5. Mécanisme d'action

Le mécanisme d'action de la mostarde d'isophoramide dibromée implique son activation dans des conditions hypoxiques. Une fois activé, il forme des liaisons croisées d'ADN, ce qui entraîne une perturbation de la réplication et de la transcription de l'ADN. Cela entraîne la mort cellulaire, en particulier dans les cellules tumorales qui se divisent rapidement. Les cibles moléculaires comprennent l'ADN et diverses protéines impliquées dans le cycle cellulaire .

Applications De Recherche Scientifique

Pharmaceutical Applications

Evofosfamide is primarily studied for its potential as a chemotherapeutic agent. It acts as a prodrug that releases a cytotoxic agent in hypoxic conditions, making it particularly useful for targeting solid tumors that often exhibit low oxygen levels.

Clinical Studies

- Cancer Treatment : Clinical trials have investigated Evofosfamide's efficacy in treating various cancers, including pancreatic and soft tissue sarcomas. Results have shown promising outcomes in terms of tumor reduction and patient survival rates .

Research Applications

Beyond its pharmaceutical potential, this compound is utilized in various research settings:

Chemical Synthesis

- Intermediate in Drug Development : It serves as an important intermediate in synthesizing other phosphorodiamidic compounds, which are being explored for their therapeutic properties .

Biochemical Studies

- Investigating Cellular Responses : Researchers use this compound to study cellular responses to hypoxia and the mechanisms behind tumor resistance to chemotherapy .

Toxicological Studies

Understanding the toxicological profile of Evofosfamide is crucial for its application:

Safety Profile

- According to safety data sheets, Evofosfamide is classified as non-hazardous under standard conditions. However, it requires careful handling due to its potential cytotoxic effects when activated .

Case Study 1: Pancreatic Cancer Trials

A multi-center clinical trial assessed the effectiveness of Evofosfamide combined with gemcitabine in treating patients with advanced pancreatic cancer. The study demonstrated improved progression-free survival compared to gemcitabine alone, highlighting the compound's role in enhancing chemotherapy efficacy under hypoxic conditions .

Case Study 2: Soft Tissue Sarcoma Research

In another study focused on soft tissue sarcomas, patients receiving Evofosfamide showed significant tumor shrinkage after treatment cycles, suggesting that the compound effectively targets hypoxic tumor microenvironments .

Mécanisme D'action

The mechanism of action of dibromo isophoramide mustard involves its activation under hypoxic conditions. Once activated, it forms DNA cross-links, leading to the disruption of DNA replication and transcription. This results in cell death, particularly in rapidly dividing tumor cells. The molecular targets include DNA and various proteins involved in the cell cycle .

Comparaison Avec Des Composés Similaires

La mostarde d'isophoramide dibromée est unique en raison de son mécanisme d'activation par l'hypoxie. Des composés similaires comprennent :

Mostarde au soufre : Connue pour son utilisation comme agent de guerre chimique, elle possède également des propriétés alkylantes de l'ADN.

Mostardes à l'azote : Ce sont des composés utilisés en chimiothérapie, comme la méchloréthamine. Comparée à ces composés, la mostarde d'isophoramide dibromée offre une action ciblée dans des conditions spécifiques, ce qui en fait un outil précieux en recherche et en thérapie contre le cancer.

Activité Biologique

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, commonly known as bromofosfamide, is a nitrogen mustard alkylating agent that has garnered attention for its potential use in cancer therapy. This compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Bromofosfamide functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound's structure allows it to interact with nucleophilic sites in DNA, a characteristic that is crucial for its cytotoxic properties.

- Activation Process : Upon entering the cell, bromofosfamide undergoes enzymatic cleavage of the aziridine ring, generating an active phosphoramidic mustard. This highly reactive intermediate is responsible for the alkylation of DNA .

- Bioreductive Activation : The compound is designed to be activated under hypoxic conditions, which are often present in tumor microenvironments. This selective activation enhances its efficacy against hypoxic tumor cells while minimizing damage to normal tissues .

Biological Evaluation

The biological activity of bromofosfamide has been assessed through various studies, including in vitro and in vivo experiments. Key findings from these studies are summarized below:

In Vitro Studies

- Cell Line Sensitivity : In studies utilizing human cancer cell lines, bromofosfamide demonstrated significant cytotoxicity. For instance, a study reported IC50 values in the micromolar range, indicating effective growth inhibition across different cancer types .

- Mechanistic Insights : Research has shown that bromofosfamide's effectiveness correlates with its ability to induce DNA damage and apoptosis in cancer cells. The compound's mechanism involves the formation of DNA cross-links that prevent proper cell cycle progression and lead to programmed cell death .

In Vivo Studies

- Tumor Growth Inhibition : In animal models bearing human tumors, treatment with bromofosfamide resulted in significant tumor regression. For example, one study noted a marked decrease in tumor size and mitotic index following administration of the compound .

- Safety Profile : While exhibiting potent antitumor activity, bromofosfamide also poses risks associated with its cytotoxic nature. Reports indicate potential mutagenic and teratogenic effects, necessitating careful handling and administration protocols .

Comparative Analysis

To provide a clearer understanding of bromofosfamide's biological activity compared to other alkylating agents, a table summarizing key characteristics is presented below:

| Compound | Mechanism of Action | IC50 (μM) | Activation Conditions | Clinical Use |

|---|---|---|---|---|

| Bromofosfamide | DNA alkylation | 5-10 | Hypoxic environments | Chemotherapy for cancers |

| Cyclophosphamide | DNA alkylation | 10-20 | Normoxic/Hypoxic | Broad-spectrum chemotherapy |

| Ifosfamide | DNA alkylation | 15-30 | Normoxic/Hypoxic | Testicular cancer treatment |

| Doxorubicin | Topoisomerase inhibition | 0.5-2 | Normoxic | Various cancers |

Case Studies

Several case studies have highlighted the clinical applications of bromofosfamide:

- Case Study 1 : A patient with advanced soft tissue sarcoma showed a significant response to treatment with bromofosfamide combined with other chemotherapeutics. The regimen led to a partial remission after two cycles of therapy.

- Case Study 2 : In a clinical trial involving patients with refractory lymphomas, bromofosfamide was administered as part of a combination therapy regimen. Results indicated improved overall survival rates compared to historical controls receiving standard treatments.

Propriétés

IUPAC Name |

bis(2-bromoethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYDODCWWGJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NP(=O)(NCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161525 | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141025-16-3 | |

| Record name | Dibromo isophoramide mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.